Eriochrome black T, Indicator

Beschreibung

Eigenschaften

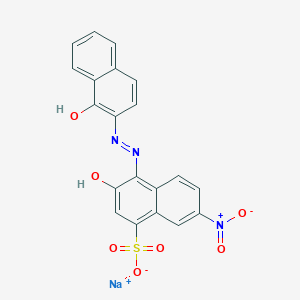

IUPAC Name |

sodium;3-hydroxy-4-[(1-hydroxynaphthalen-2-yl)diazenyl]-7-nitronaphthalene-1-sulfonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13N3O7S.Na/c24-17-10-18(31(28,29)30)15-9-12(23(26)27)6-7-14(15)19(17)22-21-16-8-5-11-3-1-2-4-13(11)20(16)25;/h1-10,24-25H,(H,28,29,30);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMMWFYKTZVIRFN-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2O)N=NC3=C4C=CC(=CC4=C(C=C3O)S(=O)(=O)[O-])[N+](=O)[O-].[Na+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12N3NaO7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

eriochrome black t indicator mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of Eriochrome Black T Indicator

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eriochrome Black T (EBT) is an azo dye that serves as a prominent complexometric indicator in analytical chemistry, particularly for the quantification of metal ions through complexometric titrations with ethylenediaminetetraacetic acid (EDTA).[1][2] Its most notable application is in the determination of water hardness, a measure of the total concentration of calcium (Ca²⁺) and magnesium (Mg²⁺) ions.[3] The efficacy of EBT lies in its distinct color change, which signals the titration endpoint when metal ions are completely chelated by EDTA.[3] This guide provides a detailed examination of the physicochemical properties of EBT, the underlying mechanism of its indicator action, and a comprehensive experimental protocol for its use.

Physicochemical Properties of Eriochrome Black T

EBT is a multifaceted compound, functioning as both a pH indicator and a metal-ion indicator. Its properties are summarized in the table below.

| Property | Value | Citation(s) |

| IUPAC Name | Sodium 1-[1-Hydroxynaphthylazo]-6-nitro-2-naphthol-4-sulfonate | [1] |

| Chemical Formula | C₂₀H₁₂N₃NaO₇S | [1] |

| Molar Mass | 461.381 g/mol | [1] |

| Appearance | Dark brown to black powder | [4] |

| Solubility | Soluble in water and ethanol (B145695) | [4] |

| pKa₁ | 6.2 - 6.3 | [1][2] |

| pKa₂ | 11.55 | [1][2] |

| Optimal pH Range | 7 - 11 | [2] |

Core Mechanism of Action

The function of EBT as an indicator is governed by its acid-base properties and its ability to form a less stable complex with metal ions compared to the complex formed between the metal ions and EDTA. The entire process is highly pH-dependent and is optimally carried out in a buffer solution at pH 10.[3][5]

pH-Dependent Color Changes

EBT can be represented as H₃In. It is a triprotic acid, and its color varies with the degree of protonation. The two critical pKa values, 6.3 and 11.55, dictate the color of the free indicator in solution.

| pH Range | Dominant Species | Color | Citation(s) |

| pH < 6.3 | H₂In⁻ | Red | [6] |

| pH 6.3–11.5 | HIn²⁻ | Blue | [1][6] |

| pH > 11.5 | In³⁻ | Orange | [6] |

At the standard titration pH of 10, the dominant form of the free indicator is the blue HIn²⁻ species.

Complexation and Titration Mechanism

The titration process for determining the concentration of metal ions (M²⁺, primarily Ca²⁺ and Mg²⁺) involves two key competitive complexation reactions.

-

Formation of the Metal-Indicator Complex: Before the titration begins, a small amount of EBT is added to the sample solution containing M²⁺ ions at pH 10. The blue HIn²⁻ form of the indicator reacts with the metal ions to form a stable, wine-red metal-indicator complex (MIn⁻).[3]

M²⁺ + HIn²⁻ (blue) ⇌ MIn⁻ (wine-red) + H⁺

-

Displacement by EDTA: The titrant, EDTA (represented as H₂Y²⁻ for its disodium (B8443419) salt), is a more powerful hexadentate chelating agent than EBT.[5][7] As EDTA is added, it first binds with any free M²⁺ ions. Once all free metal ions are chelated, the EDTA begins to displace the EBT from the metal-indicator complex. This occurs because the metal-EDTA complex (MY²⁻) is significantly more stable than the metal-indicator complex (MIn⁻).[2]

MIn⁻ (wine-red) + H₂Y²⁻ ⇌ MY²⁻ (colorless) + HIn²⁻ (blue) + 2H⁺

The endpoint of the titration is reached when the last of the MIn⁻ complex is converted. This releases the indicator back into its free HIn²⁻ form, causing a sharp and distinct color change from wine-red to blue.[3]

Stability of Complexes

The success of the titration hinges on the relative stability of the metal complexes formed. The formation constant (K_f) quantifies this stability. The M-EDTA complex must be substantially more stable than the M-EBT complex for a sharp endpoint.[5]

| Complex | log K_f | Citation(s) |

| [Mg-EDTA]²⁻ | 8.79 | [7][8] |

| [Ca-EDTA]²⁻ | 10.69 | [7][8] |

| [Mg-EBT]⁻ | ~7.0 | |

| [Ca-EBT]⁻ | ~5.4 | [9] |

Note: Stability constants for M-EBT can vary based on experimental conditions. The values provided are illustrative and confirm that M-EDTA complexes are several orders of magnitude more stable.

Experimental Protocols

The following section details the preparation of reagents and the procedure for the determination of total water hardness using an EDTA titration with EBT indicator.

Reagent Preparation

-

Standard 0.01 M EDTA Solution:

-

Ammonia (B1221849) Buffer Solution (pH 10):

-

Method: Dissolve 17.5 g of ammonium (B1175870) chloride (NH₄Cl) in 142 mL of concentrated ammonium hydroxide (B78521) (NH₄OH).[11][13]

-

Procedure: Dilute the mixture to 250 mL with deionized water. The pH should be confirmed to be approximately 10 before use.[14] This solution is corrosive and should be handled in a well-ventilated area.

-

-

Eriochrome Black T Indicator Solution:

-

Method 1 (Aqueous/Ethanol): Dissolve 0.4-0.5 g of EBT powder in 100 mL of 95% ethanol or a mixture containing ethanol and water.[15][16]

-

Method 2 (Triethanolamine): For enhanced stability, dissolve 0.5 g of EBT in 100 g of triethanolamine.[17][18]

-

Note: The indicator solution can be unstable. Adding 4.5 g of hydroxylamine (B1172632) hydrochloride can inhibit degradation.[16]

-

Titration Workflow for Water Hardness

The following protocol outlines the direct titration of a water sample to determine the total concentration of Ca²⁺ and Mg²⁺.

Calculation of Results

The total hardness of the water sample, expressed as milligrams of CaCO₃ per liter (mg/L), is calculated using the following formula:

Hardness (mg/L as CaCO₃) = (V_EDTA × M_EDTA × 100.09 × 1000) / V_sample

Where:

-

V_EDTA = Volume of EDTA solution used in the titration (L)

-

M_EDTA = Molarity of the standard EDTA solution (mol/L)

-

100.09 = Molar mass of CaCO₃ ( g/mol )

-

1000 = Conversion factor from g to mg

-

V_sample = Volume of the water sample used (L)

Conclusion

Eriochrome Black T remains an indispensable indicator for complexometric titrations due to its well-defined mechanism and sharp, pH-dependent color transition. Its action is a clear example of competitive chelation, where the superior stability of the metal-EDTA complex drives the displacement of the indicator, providing a clear visual endpoint. For researchers and scientists, a thorough understanding of the interplay between pH, pKa values, and complex stability constants is critical for the accurate application of this technique in quantifying metal ion concentrations.

References

- 1. Eriochrome Black T - Wikipedia [en.wikipedia.org]

- 2. Chrominfo: Eriochrome black T indicator in complexometric titration [chrominfo.blogspot.com]

- 3. gspchem.com [gspchem.com]

- 4. Eriochrome Black T - Sciencemadness Wiki [sciencemadness.org]

- 5. akbis.gantep.edu.tr [akbis.gantep.edu.tr]

- 6. sciencing.com [sciencing.com]

- 7. quora.com [quora.com]

- 8. chromedia.org [chromedia.org]

- 9. researchgate.net [researchgate.net]

- 10. echemi.com [echemi.com]

- 11. chem321labspring11.pbworks.com [chem321labspring11.pbworks.com]

- 12. brainly.in [brainly.in]

- 13. Solved (10 points)In EDTA titration, the ammonia buffer was | Chegg.com [chegg.com]

- 14. smart.dhgate.com [smart.dhgate.com]

- 15. nemi.gov [nemi.gov]

- 16. Chrominfo: Preparation of eriochrome black T indicator solution [chrominfo.blogspot.com]

- 17. researchgate.net [researchgate.net]

- 18. youtube.com [youtube.com]

eriochrome black t chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eriochrome Black T (EBT) is a versatile aromatic compound, classified as an azo dye, that serves as a crucial indicator in analytical chemistry. Its primary application lies in complexometric titrations for the determination of metal ion concentrations, most notably in assessing water hardness. This guide provides an in-depth exploration of the chemical structure, physicochemical properties, and functional mechanisms of Eriochrome Black T. Detailed experimental protocols for its use as an indicator are provided, alongside a summary of its key quantitative parameters. Furthermore, this document elucidates the logical pathways of its indicator function and experimental workflows through detailed diagrams.

Chemical Structure and Identification

Eriochrome Black T, systematically named sodium 1-(1-hydroxy-2-naphthylazo)-6-nitro-2-naphthol-4-sulfonate, is an organic salt with a complex aromatic structure.[1] The molecule's functionality is dictated by the presence of hydroxyl and azo groups, which are responsible for its chelating and chromophoric properties.

Chemical Formula: C₂₀H₁₂N₃NaO₇S[1]

Molecular Weight: 461.38 g/mol [1]

CAS Number: 1787-61-7[1]

Synonyms: Solochrome Black T, Mordant Black 11[2]

Physicochemical Properties

The physical and chemical properties of Eriochrome Black T are summarized in the table below. These properties are fundamental to its application as an indicator in aqueous solutions.

| Property | Value | Reference |

| Appearance | Dark brown to black powder | [3] |

| Solubility in Water | 50 g/L (at 20 °C) | [4] |

| Solubility in Ethanol | Soluble | [3] |

| pKa₁ | 6.3 | [5] |

| pKa₂ | 11.5 | [1] |

| Absorption Maximum (λmax) | 610-630 nm (at pH 10) | [6] |

Mechanism of Action as a Metal Ion Indicator

Eriochrome Black T functions as an indicator by forming a colored complex with metal ions. The color of the solution is dependent on whether the EBT molecule is in its free form or complexed with a metal ion. This color change is sharp and distinct, making it an excellent visual indicator for titrations.

pH Dependence

The color of Eriochrome Black T in solution is pH-dependent. In its protonated form at a pH below 6.3, the solution appears purple-red.[5] Between a pH of 6.3 and 11.6, the solution is blue, and above a pH of 11.6, it turns orange.[5] For its use as a metal ion indicator, the pH is typically buffered to around 10 to ensure the blue color of the free indicator.[1][7]

Complex Formation with Metal Ions

In the presence of divalent metal ions such as magnesium (Mg²⁺) and calcium (Ca²⁺), Eriochrome Black T forms a wine-red colored complex.[8][9] The stability of this metal-EBT complex is crucial for its function. During a complexometric titration with a chelating agent like ethylenediaminetetraacetic acid (EDTA), the titrant forms a more stable complex with the metal ions. As the concentration of free metal ions decreases, the equilibrium shifts, and the metal ions are sequestered from the EBT complex. Once all the metal ions are complexed by the EDTA, the EBT is released back into the solution in its free, blue-colored form, signaling the endpoint of the titration.[8][10]

Caption: Mechanism of color change of Eriochrome Black T during EDTA titration.

Experimental Protocol: Determination of Water Hardness

The following is a detailed protocol for the determination of total water hardness using a complexometric titration with EDTA and Eriochrome Black T as the indicator.

Reagents and Materials

-

Standard EDTA Solution (0.01 M): Dissolve 3.722 g of disodium (B8443419) EDTA dihydrate in distilled water and dilute to 1 L in a volumetric flask.

-

Ammonia (B1221849) Buffer Solution (pH 10): Dissolve 1.179 g of disodium EDTA dihydrate and 7.80 g of magnesium sulfate (B86663) heptahydrate in 67.5 mL of concentrated ammonium (B1175870) hydroxide (B78521) and 570 mL of distilled water. Dilute to 1 L with distilled water.

-

Eriochrome Black T Indicator Solution: Dissolve 0.5 g of Eriochrome Black T in 100 mL of triethanolamine (B1662121) or isopropanol.

-

Water Sample

-

Burette, Pipette, Conical Flask, and Magnetic Stirrer

Procedure

-

Pipette 50.0 mL of the water sample into a 250 mL conical flask.

-

Add 1-2 mL of the ammonia buffer solution to bring the pH to approximately 10.

-

Add 2-3 drops of the Eriochrome Black T indicator solution. The solution should turn wine-red if hardness is present.

-

Titrate the solution with the standard 0.01 M EDTA solution from a burette with constant stirring.

-

The endpoint is reached when the color of the solution changes from wine-red to a distinct blue.[8]

-

Record the volume of EDTA solution used.

-

Repeat the titration at least two more times to ensure accuracy.

Calculation of Water Hardness

Total hardness as mg/L CaCO₃ = (V_EDTA × M_EDTA × 100.09 × 1000) / V_sample

Where:

-

V_EDTA = Volume of EDTA solution used (L)

-

M_EDTA = Molarity of EDTA solution (mol/L)

-

100.09 = Molar mass of CaCO₃ ( g/mol )

-

V_sample = Volume of water sample (mL)

References

- 1. Eriochrome Black T - Wikipedia [en.wikipedia.org]

- 2. macsenlab.com [macsenlab.com]

- 3. chemiis.com [chemiis.com]

- 4. Photocatalytic Degradation of Eriochrome Black-T Using BaWO4/MoS2 Composite | MDPI [mdpi.com]

- 5. Page loading... [wap.guidechem.com]

- 6. ERIOCHROME BLACK T INDICATOR Solution | Ennore India Chemicals [ennoreindiachemicals.com]

- 7. piochemstore.com [piochemstore.com]

- 8. gspchem.com [gspchem.com]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. canterbury.ac.nz [canterbury.ac.nz]

The Principle of Eriochrome Black T in Complexometric Titration: A Technical Guide

Eriochrome Black T (EBT) serves as a cornerstone metal-ion indicator in the field of analytical chemistry, particularly in complexometric titrations with ethylenediaminetetraacetic acid (EDTA). Its utility is anchored in its ability to exhibit a distinct and sharp color change at the titration's endpoint, signaling the complete chelation of metal ions by the titrant. This guide provides an in-depth exploration of the core principles governing EBT's function, detailed experimental protocols, and quantitative data for researchers, scientists, and professionals in drug development.

Core Principle of EBT as a Complexometric Indicator

EBT is an azo dye that functions as a metal-ion indicator by forming a colored complex with the metal ions being analyzed.[1] The principle of its operation in a complexometric titration, such as the determination of water hardness (Ca²⁺ and Mg²⁺ ions), relies on a competitive complex formation between the indicator, the metal ion, and the titrant (EDTA).

The entire process is highly dependent on the pH of the solution. EBT itself is an acid-base indicator, exhibiting different colors at various pH levels.[2][3][4]

-

At a pH below 6.3, the solution is wine red.[2]

-

Between pH 6.3 and 11.6, the deprotonated form, HIn²⁻, is blue.[2][3]

-

Above pH 11.6, the fully deprotonated form, In³⁻, is orange.[2]

For complexometric titrations involving EBT, the pH is typically buffered to approximately 10.[5][6][7] In this range, the free indicator exists in its blue form (HIn²⁻).[3][8]

The mechanism unfolds in three key stages:

-

Initial State (Before Titration): Upon adding a small amount of EBT to the sample solution containing metal ions (e.g., Mg²⁺, Ca²⁺) at a pH of 10, the EBT indicator displaces water molecules from the metal ions' coordination spheres to form a weak, wine-red colored metal-indicator complex (M-EBT).[5][6][9]

-

During Titration: A standard solution of EDTA, a powerful hexadentate chelating agent, is gradually added.[6][10] EDTA forms a significantly more stable, colorless complex with the metal ions than the M-EBT complex.[4][11][12] Initially, the EDTA reacts with the free metal ions in the solution. As the titration approaches the endpoint, the EDTA concentration increases sufficiently to displace the metal ions from the M-EBT complex.

-

Endpoint: The endpoint is reached when virtually all metal ions have been complexed by EDTA. This releases the EBT indicator back into the solution in its free, deprotonated form (HIn²⁻), causing a sharp color change from wine-red to a distinct blue.[5][6][13] This visual transition signals the completion of the reaction.

The fundamental requirement for a metal-ion indicator in an EDTA titration is that the Metal-EDTA complex must be more stable than the Metal-Indicator complex.[4] This ensures that the titrant can effectively displace the indicator from the metal ion at the equivalence point.

Quantitative Data: Stability and Acidity Constants

The efficacy of EBT as an indicator is quantitatively supported by the stability constants of the complexes and the pKa values of the indicator itself. The stability constant (or formation constant, K) measures the strength of the interaction between a metal ion and a ligand.

| Compound/Complex | Parameter | Value | Significance |

| Eriochrome Black T | pKa₂ | 6.3 | Governs the transition between the red (H₂In⁻) and blue (HIn²⁻) forms.[2][14] |

| Eriochrome Black T | pKa₃ | 11.55 | Governs the transition between the blue (HIn²⁻) and orange (In³⁻) forms.[14] |

| Ca²⁺-EBT Complex | log K | 5.4 | Represents the stability of the metal-indicator complex.[15] |

| Mg²⁺-EBT Complex | log K | 7.0 | The Mg-EBT complex is more stable than the Ca-EBT complex. |

| Ca²⁺-EDTA Complex | log K | 10.7 | Represents the stability of the metal-titrant complex. |

| Mg²⁺-EDTA Complex | log K | 8.7 | The Metal-EDTA complexes are significantly more stable than the Metal-EBT complexes. |

Note: Stability constants can vary with experimental conditions such as ionic strength and temperature.

The data clearly shows that the stability constants for both Ca²⁺-EDTA and Mg²⁺-EDTA complexes are several orders of magnitude higher than their respective EBT complexes, providing the thermodynamic driving force for the indicator displacement at the endpoint.

Visualizing the Process and Principles

Diagrams created using the DOT language provide clear visual representations of the chemical processes and logical workflows.

Caption: pH-dependent color forms of free Eriochrome Black T indicator.

Caption: Standard workflow for complexometric titration using EBT.

Caption: The competitive binding mechanism driving the EBT indicator color change.

Experimental Protocol: Determination of Total Water Hardness

This protocol details the steps for determining the total concentration of Ca²⁺ and Mg²⁺ ions in a water sample using an EDTA titration with EBT as the indicator.

4.1. Reagent Preparation

-

Standard 0.01 M EDTA Solution: Dry analytical grade disodium (B8443419) EDTA dihydrate (Na₂H₂Y₂·2H₂O) at 80°C for 1-2 hours. Accurately weigh approximately 3.722 g, dissolve it in deionized water, and quantitatively transfer it to a 1 L volumetric flask. Dilute to the mark with deionized water and mix thoroughly.[10]

-

Ammonia (B1221849) Buffer Solution (pH 10): Dissolve 16.9 g of ammonium (B1175870) chloride (NH₄Cl) in 143 mL of concentrated ammonium hydroxide (B78521) (NH₄OH). Add 1.25 g of Mg-EDTA salt and dilute to 250 mL with deionized water. The addition of Mg-EDTA sharpens the endpoint, especially in the absence of sufficient magnesium in the sample.

-

Eriochrome Black T Indicator Solution: Dissolve 0.4-0.5 g of EBT powder in 100 mL of a suitable solvent like ethanol (B145695) or triethanolamine.[11][14] Add 4.5 g of hydroxylamine (B1172632) hydrochloride to this solution to inhibit the oxidation of the dye, which improves its stability.[2][14] Store in a tightly sealed bottle. This solution is typically stable for several weeks.[2][11]

4.2. Titration Procedure

-

Sample Preparation: Pipette 50.0 mL of the water sample into a 250 mL conical flask.[5]

-

pH Adjustment: Add 1-2 mL of the pH 10 ammonia buffer solution to the flask and swirl to mix.[5] This ensures the titration is performed in the optimal pH range for both EDTA chelation and EBT color change.[6]

-

Indicator Addition: Add 2-4 drops of the EBT indicator solution.[5] The solution should turn a distinct wine-red color, confirming the presence of metal ions and the formation of the M-EBT complex.[5][6]

-

Titration: Fill a burette with the standard 0.01 M EDTA solution and record the initial volume. Titrate the sample with the EDTA solution under constant swirling.[5]

-

Endpoint Detection: As the EDTA is added, the solution will turn purple as it nears the endpoint.[5] The endpoint is reached when the last traces of red/purple disappear, and the solution becomes a clear, sky-blue color.[5][11][13] This color should persist for at least 30 seconds.

-

Record and Repeat: Record the final volume of EDTA used. Repeat the titration with fresh samples until at least two concordant results (volumes agreeing within ±0.1 mL) are obtained.

4.3. Calculation of Total Hardness

Total hardness is typically expressed in mg/L as calcium carbonate (CaCO₃). The calculation is as follows:

Hardness (mg/L as CaCO₃) = (V_EDTA × M_EDTA × 100.09 × 1000) / V_sample

Where:

-

V_EDTA = Volume of EDTA solution used (in L)

-

M_EDTA = Molarity of the EDTA solution (in mol/L)

-

100.09 = Molar mass of CaCO₃ (in g/mol )

-

1000 = Conversion factor from g to mg

-

V_sample = Volume of the water sample (in L)

Interferences and Considerations

Several metal ions can interfere with the titration by forming stable complexes with EDTA or by reacting with the EBT indicator.[11]

-

Heavy Metals: Ions such as Fe³⁺, Cu²⁺, Ni²⁺, and Pb²⁺ can block the indicator, forming very stable complexes that do not get displaced by EDTA, thus preventing a sharp endpoint. These can often be masked by adding a complexing agent like cyanide or triethanolamine.[11]

-

Manganese: Higher oxidation states of manganese can oxidize EBT, causing discoloration. Hydroxylamine hydrochloride is often added to the indicator solution or buffer to reduce Mn to the non-interfering Mn²⁺ state.[11]

-

Indicator Stability: EBT solutions, particularly aqueous ones, are prone to decomposition and should be prepared fresh on a regular basis. Storing in an alcohol-based solvent improves stability.[11]

References

- 1. chemiis.com [chemiis.com]

- 2. sciencing.com [sciencing.com]

- 3. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 4. samdlk.ac.in [samdlk.ac.in]

- 5. gspchem.com [gspchem.com]

- 6. egyankosh.ac.in [egyankosh.ac.in]

- 7. grokipedia.com [grokipedia.com]

- 8. Eriochrome Black T - Wikipedia [en.wikipedia.org]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. byjus.com [byjus.com]

- 11. nemi.gov [nemi.gov]

- 12. quora.com [quora.com]

- 13. Complexometric Titration: Principles & Procedure Explained [vedantu.com]

- 14. Chrominfo: Preparation of eriochrome black T indicator solution [chrominfo.blogspot.com]

- 15. sci.ruh.ac.lk [sci.ruh.ac.lk]

The pH-Dependent Chromaticity of Eriochrome Black T: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Eriochrome Black T (EBT) is an azo dye widely employed as a metal-ion indicator in complexometric titrations, most notably for the determination of water hardness. The efficacy of EBT as an indicator is intrinsically linked to the pH of the solution, as its molecular structure and, consequently, its color, are subject to changes with varying proton concentrations. This technical guide provides an in-depth exploration of the pH-dependent color changes of Eriochrome Black T, detailing the underlying chemical principles, experimental protocols for its characterization, and quantitative data on its spectral properties.

Core Principles of Color Change

The color of Eriochrome Black T is dependent on its protonation state. The molecule possesses two hydroxyl groups and a sulfonic acid group, which undergo protonation or deprotonation depending on the pH of the medium. These structural modifications alter the electronic delocalization within the molecule's chromophore, leading to a change in the wavelength of light it absorbs and, thus, a change in its perceived color. The key pKa values for Eriochrome Black T are approximately 6.3 and 11.55.[1] These values mark the pH at which the indicator undergoes its distinct color transitions.

The color changes of Eriochrome Black T at different pH ranges can be summarized as follows:

| pH Range | Predominant Species | Observed Color |

| < 5.5 | H₂In⁻ | Red |

| 7 - 11 | HIn²⁻ | Blue |

| > 11.5 | In³⁻ | Yellowish-Orange |

In the context of complexometric titrations, such as the determination of calcium and magnesium ions with EDTA, the solution is typically buffered to a pH of 10.[2][3] At this pH, the indicator is in its blue form (HIn²⁻). Upon the addition of metal ions like Mg²⁺ or Ca²⁺, a wine-red metal-indicator complex (MIn⁻) is formed.[2][3][4] During the titration with EDTA, the metal ions are chelated by the EDTA, releasing the free indicator back into the solution, resulting in a sharp color change from wine-red to blue at the endpoint.[2][4]

Quantitative Spectrophotometric Data

The color changes of Eriochrome Black T can be quantified by measuring its light absorbance at different pH values using a spectrophotometer. The wavelength of maximum absorbance (λmax) shifts with the change in the protonation state of the molecule.

| pH | Predominant Species | λmax (nm) |

| < 6 | H₂In⁻ (Red) | ~520 |

| 8 - 10 | HIn²⁻ (Blue) | ~620 |

| > 12 | In³⁻ (Yellowish-Orange) | ~480 |

Note: The exact λmax values may vary slightly depending on the solvent and the specific experimental conditions.

Experimental Protocols

Preparation of Eriochrome Black T Indicator Solution

A common method for preparing an EBT indicator solution for titrations involves the following steps:

-

Dissolve 0.5 g of Eriochrome Black T powder in 100 mL of a suitable solvent, such as triethanolamine (B1662121) or ethanol.[1]

-

Some preparations may also include the addition of a stabilizing agent.

-

Store the solution in a dark, well-stoppered bottle to prevent degradation.

Spectrophotometric Analysis of pH-Dependent Color Change

This protocol outlines the steps to observe and quantify the color changes of Eriochrome Black T at various pH values.

Materials:

-

Eriochrome Black T indicator solution

-

A series of buffer solutions with pH values ranging from 4 to 13

-

Spectrophotometer

-

Cuvettes

-

Volumetric flasks and pipettes

-

Deionized water

Procedure:

-

Prepare a stock solution of Eriochrome Black T in deionized water.

-

For each pH value to be tested, pipette a small, precise volume of the EBT stock solution into a volumetric flask.

-

Dilute the EBT solution with the corresponding buffer solution to the mark on the volumetric flask. Ensure the final concentration of EBT is the same in all solutions.

-

Allow the solutions to equilibrate for a few minutes.

-

Using the spectrophotometer, measure the absorbance spectrum of each solution over the visible range (e.g., 400-700 nm).

-

Record the λmax and the absorbance at this wavelength for each pH.

-

Plot the absorbance spectra for all pH values on a single graph to visualize the spectral shifts.

-

Plot λmax as a function of pH to illustrate the relationship between pH and the color of the indicator.

Visualizations

pH-Dependent Equilibrium of Eriochrome Black T

Caption: pH-driven equilibrium of Eriochrome Black T, showing the color transitions.

Experimental Workflow for Spectrophotometric Analysis

Caption: Workflow for the spectrophotometric analysis of EBT's pH dependence.

Complexometric Titration Principle

References

In-Depth Technical Guide: Synthesis and Characterization of Eriochrome Black T Dye

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Eriochrome Black T (EBT), a versatile azo dye with significant applications in analytical chemistry and various industrial processes. This document details the synthetic pathway, experimental protocols for its preparation and purification, and a summary of its key characterization data.

Synthesis of Eriochrome Black T

Eriochrome Black T is synthesized via a two-step process involving the diazotization of 1-amino-2-naphthol-4-sulfonic acid followed by an azo coupling reaction with 1-naphthol (B170400) (α-naphthol).

Synthesis Pathway

The synthesis of EBT is a classic example of azo dye formation, a cornerstone of industrial organic synthesis. The process begins with the conversion of an aromatic amine to a diazonium salt, which then acts as an electrophile in a coupling reaction with an electron-rich aromatic compound.

Eriochrome Black T: A Technical Guide to its Solubility in Water and Ethanol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of Eriochrome Black T (EBT) in water and ethanol (B145695). This document consolidates quantitative data, outlines experimental protocols for solubility determination, and explores the key factors influencing the solubility of this widely used complexometric indicator and dye.

Introduction to Eriochrome Black T

Eriochrome Black T is a hydroxyl-aryl azo dye, commonly used as an indicator in analytical chemistry, particularly for complexometric titrations to determine water hardness.[1] Its function relies on its ability to form a wine-red complex with metal ions like calcium and magnesium at a pH of around 10.[2] The endpoint of the titration is signaled by a color change to blue when a chelating agent, such as EDTA, has bound all the metal ions, freeing the indicator.[3] EBT is typically supplied as a dark brown to black solid powder.[4][5]

Quantitative Solubility Data

The solubility of Eriochrome Black T in water and ethanol has been reported in various sources. The following table summarizes the available quantitative and qualitative data.

| Solvent | Temperature | Solubility | Reference |

| Water | 20 °C | 50 g/L | [2][6][7] |

| Water | 90 °C | 25 g/L | [7] |

| Ethanol | Not Specified | Soluble / Moderately Soluble | [4][8][9] |

| Ethanol | Not Specified | Slightly Soluble | [7] |

| Ethanol | Not Specified | Almost Insoluble | [6] |

Note: There are some conflicting reports regarding the solubility of Eriochrome Black T. For instance, the solubility in water is reported to be lower at a higher temperature, which is atypical for most solid solutes. Similarly, its solubility in ethanol is described with varying qualitative terms. The practical preparation of indicator solutions, as detailed in section 4.0, suggests a solubility of at least 10 g/L in ethanol.

Factors Influencing Solubility

Several factors can influence the solubility of Eriochrome Black T in different solvents.

pH

The pH of the aqueous solution is a critical factor affecting the chemical structure of EBT and its color. EBT has two pKa values, approximately 6.3 and 11.5.[7] This means the molecule exists in different ionic forms depending on the pH, which can influence its interaction with the solvent and thus its solubility. At a pH below 6.3, the solution is red. Between a pH of 7 and 11, it is blue, and above 11.5, it turns orange.[4]

Temperature

As indicated in the data table, temperature can affect the solubility of EBT. While the provided data for water solubility shows an unusual trend, for most solids, solubility increases with temperature. For applications requiring the dissolution of EBT, heating the solvent may be beneficial.[9]

Solvent Composition

Eriochrome Black T is often used in mixed solvent systems. For instance, indicator solutions are commonly prepared in ethanol or a mixture of water and ethanol.[10] The ratio of these solvents will impact the overall solubility.

Experimental Protocols

Protocol for Preparation of EBT Indicator Solution (Ethanol)

This protocol is commonly used for preparing EBT as an indicator for titrations and demonstrates its practical solubility.

-

Weighing: Accurately weigh 1.0 g of Eriochrome Black T powder.

-

Dissolution: Transfer the powder to a beaker containing 75-80 mL of 95% ethyl alcohol.[5][8]

-

Mixing: Stir the mixture with a magnetic stirrer until the EBT is fully dissolved.[5]

-

Dilution: Quantitatively transfer the solution to a 100 mL volumetric flask and dilute to the mark with 95% ethyl alcohol.[5]

General Gravimetric Method for Solubility Determination

This method can be adapted to determine the solubility of EBT in water or ethanol at a specific temperature.

-

Saturation: Add an excess amount of Eriochrome Black T powder to a known volume of the solvent (water or ethanol) in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period to ensure equilibrium is reached and the solution is saturated.

-

Filtration: Filter a known volume of the saturated solution through a pre-weighed, fine-pore filter to remove any undissolved solid.

-

Evaporation: Evaporate the solvent from the filtered solution in a pre-weighed container.

-

Weighing: Dry the container with the residue to a constant weight. The mass of the residue corresponds to the amount of EBT dissolved in the known volume of the solvent.

-

Calculation: Calculate the solubility in g/L.

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the pH-dependent forms of Eriochrome Black T.

Caption: A flowchart of the gravimetric method for determining solubility.

Caption: The relationship between pH, ionic form, and color of EBT.

References

- 1. Eriochrome Black T - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. gspchem.com [gspchem.com]

- 4. chemiis.com [chemiis.com]

- 5. macsenlab.com [macsenlab.com]

- 6. Eriochrome Black T - Sciencemadness Wiki [sciencemadness.org]

- 7. chembk.com [chembk.com]

- 8. ERIOCHROME BLACK T AR | Ennore India Chemicals [ennoreindiachemicals.com]

- 9. Eriochrome Black T, 25 g | Flinn Scientific [flinnsci.com]

- 10. chem.lnu.edu.ua [chem.lnu.edu.ua]

The Genesis of a Titration Titan: An In-depth Technical Guide to the History and Discovery of Eriochrome Black T

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the history, discovery, and fundamental principles of Eriochrome Black T (EBT) as a complexometric indicator. From its synthesis to its pivotal role in the development of analytical chemistry, this document provides a comprehensive overview for researchers and professionals in the scientific community.

A Historical Perspective: The Dawn of Complexometric Titrations

The story of Eriochrome Black T is intrinsically linked to the pioneering work of Swiss chemist Gerold Schwarzenbach in the 1940s and 1950s.[1] Prior to his contributions, the quantitative analysis of metal ions was often a cumbersome and imprecise process. Schwarzenbach's systematic investigation into the chelating properties of aminopolycarboxylic acids, most notably ethylenediaminetetraacetic acid (EDTA), revolutionized analytical chemistry.[1][2] He recognized that these compounds could form stable, water-soluble complexes with a wide array of metal ions in a stoichiometric 1:1 ratio.[3] This discovery laid the foundation for a new volumetric analysis technique: complexometric titration.

The critical missing piece for this new titration method was a suitable indicator that could signal the equivalence point. This led to the exploration of various organic dyes that could change color in the presence of metal ions. In 1945 , Schwarzenbach made the groundbreaking observation that certain aminocarboxylic acids form stable complexes with metal ions, and the addition of an indicator could visualize this reaction.[1] Among the class of azo dyes, Eriochrome Black T (also known by its Colour Index name, Mordant Black 11) emerged as a particularly effective metallochromic indicator.[4][5][6] Its distinct color change from wine-red in the presence of metal ions like magnesium and calcium to a clear blue in their absence provided a sharp and easily detectable endpoint for titrations with EDTA.[7][8]

The Underlying Chemistry: Mechanism of Action

The efficacy of Eriochrome Black T as a metallochromic indicator lies in the competitive equilibrium between the indicator, the metal ion, and the titrant (typically EDTA). The fundamental principle is that the metal-indicator complex must be less stable than the metal-titrant complex.

The process can be summarized in the following steps, which are also illustrated in the signaling pathway diagram below:

-

Initial State: In a buffered solution at an appropriate pH (typically around 10 for the determination of Ca²⁺ and Mg²⁺), the deprotonated form of Eriochrome Black T (HIn²⁻) imparts a blue color to the solution.[8]

-

Formation of the Metal-Indicator Complex: Upon the addition of a sample containing metal ions (Mⁿ⁺), a weaker, wine-red colored complex (M-In) is formed.[7]

-

Titration with EDTA: As the stronger chelating agent, EDTA (represented as Y⁴⁻), is incrementally added, it first reacts with any free metal ions in the solution.

-

Endpoint: Once all the free metal ions have been complexed by EDTA, the EDTA begins to displace the indicator from the metal-indicator complex due to the formation of the more stable metal-EDTA complex (M-Y).

-

Color Change: The release of the free indicator (HIn²⁻) into the solution results in a sharp color change from wine-red to blue, signaling the equivalence point of the titration.[7]

Caption: Signaling pathway of Eriochrome Black T as a metallochromic indicator.

Synthesis of Eriochrome Black T (C.I. Mordant Black 11)

Eriochrome Black T is an azo dye that can be synthesized in a laboratory setting. The following is a representative protocol for its preparation.[4]

Manufacturing Method:

The synthesis involves the diazotization of 4-amino-3-hydroxy-7-nitronaphthalene-1-sulfonic acid, followed by coupling with 1-naphthol (B170400).[4]

Step-by-step Protocol:

-

Diazotization:

-

Dissolve a molar equivalent of 4-amino-3-hydroxy-7-nitronaphthalene-1-sulfonic acid in a minimal amount of dilute hydrochloric acid at 0-5 °C.

-

Slowly add a molar equivalent of a cold, concentrated solution of sodium nitrite (B80452) (NaNO₂) while maintaining the temperature between 0-5 °C with constant stirring.

-

Continue stirring for 15-30 minutes after the addition is complete to ensure the full formation of the diazonium salt. The completion of the reaction can be tested with starch-iodide paper (a blue-black color indicates excess nitrous acid).

-

-

Coupling:

-

Dissolve a molar equivalent of 1-naphthol in a dilute solution of sodium hydroxide.

-

Cool the alkaline 1-naphthol solution to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the alkaline 1-naphthol solution with vigorous stirring, maintaining the temperature below 10 °C.

-

Continue stirring for 1-2 hours to ensure complete coupling. The dye will precipitate out of the solution.

-

-

Isolation and Purification:

-

Filter the precipitated dye and wash it with a small amount of cold water to remove any unreacted starting materials and salts.

-

The crude product can be further purified by recrystallization from a suitable solvent, such as an ethanol-water mixture.

-

Dry the purified Eriochrome Black T powder in a desiccator.

-

Quantitative Data

The effectiveness of a metallochromic indicator is determined by its acidity and the stability of the complexes it forms with metal ions relative to the titrant.

Table 1: Physicochemical Properties of Eriochrome Black T

| Property | Value | Reference |

| Chemical Formula | C₂₀H₁₂N₃NaO₇S | [9] |

| Molar Mass | 461.38 g/mol | [9] |

| pKa₁ | ~3.5 | |

| pKa₂ | 6.3 | [8] |

| pKa₃ | 11.5 | [8] |

Table 2: Stability Constants (log K) of Metal-EBT and Metal-EDTA Complexes

| Metal Ion | log K (Metal-EBT) | log K (Metal-EDTA) | Reference |

| Ca²⁺ | 5.4 | 10.7 | [3][10] |

| Mg²⁺ | 7.0 | 8.7 | [3][11] |

| Zn²⁺ | 12.9 | 16.5 | [3][12] |

| Cd²⁺ | - | 16.5 | [3] |

| Mn²⁺ | - | 14.0 | |

| Pb²⁺ | - | 18.0 | [3] |

| Fe³⁺ | - | 25.1 | [3] |

| Cu²⁺ | - | 18.8 | [3] |

| Ni²⁺ | - | 18.6 | [3] |

Note: The stability of metal-EBT complexes can be influenced by the solvent system.[11]

Experimental Protocols

The following are generalized protocols for the preparation and use of Eriochrome Black T in complexometric titrations.

Preparation of Eriochrome Black T Indicator Solution

Materials:

-

Eriochrome Black T powder

-

Triethanolamine or Hydroxylamine (B1172632) hydrochloride

-

Ethanol (95%) or Methanol

-

Distilled or deionized water

Procedure:

-

Method A (with Triethanolamine): Dissolve 0.5 g of Eriochrome Black T in 100 mL of triethanolamine. This solution is relatively stable.

-

Method B (with Hydroxylamine Hydrochloride): Dissolve 0.2 g of Eriochrome Black T and 2 g of hydroxylamine hydrochloride in 50 mL of methanol.[5] The hydroxylamine hydrochloride is added to inhibit the oxidation of the dye.

-

Solid Mixture: For occasional use, a 1:100 ground mixture of Eriochrome Black T with sodium chloride can be used as a solid indicator.

General Procedure for Complexometric Titration of Ca²⁺ and Mg²⁺ (Water Hardness)

This protocol outlines the determination of total water hardness using EDTA and Eriochrome Black T.

Caption: Workflow for the determination of water hardness using Eriochrome Black T.

Procedure:

-

Sample Preparation: Pipette a known volume (e.g., 50 mL) of the water sample into a conical flask.[7]

-

Buffering: Add 1-2 mL of an ammonia-ammonium chloride buffer solution to bring the pH of the sample to approximately 10. This is crucial for the proper functioning of the indicator and the stability of the metal-EDTA complexes.[7]

-

Indicator Addition: Add 2-3 drops of the prepared Eriochrome Black T indicator solution. The solution should turn a distinct wine-red color if calcium or magnesium ions are present.[7]

-

Titration: Titrate the sample with a standardized solution of EDTA (e.g., 0.01 M) from a burette with constant swirling.

-

Endpoint Detection: The endpoint is reached when the color of the solution sharply changes from wine-red to a clear blue.[7]

-

Calculation: The total hardness of the water, expressed as mg/L of CaCO₃, can be calculated using the volume of EDTA consumed.

Conclusion

The discovery and application of Eriochrome Black T as a complexometric indicator by Gerold Schwarzenbach marked a significant milestone in the field of analytical chemistry. Its ability to provide a sharp and reliable visual endpoint for the titration of metal ions with EDTA has made it an indispensable tool in various scientific disciplines, from environmental analysis to the quality control of pharmaceuticals. This guide has provided a comprehensive overview of its history, mechanism, synthesis, and practical application, underscoring its enduring legacy in the world of chemical analysis.

References

- 1. Photometric complexometric titration | Metrohm [metrohm.com]

- 2. Complexometric Titrations – Analytical chemistry [ebooks.inflibnet.ac.in]

- 3. chromedia.org [chromedia.org]

- 4. worlddyevariety.com [worlddyevariety.com]

- 5. brainly.in [brainly.in]

- 6. scbt.com [scbt.com]

- 7. gspchem.com [gspchem.com]

- 8. Eriochrome Black T - Wikipedia [en.wikipedia.org]

- 9. chemiis.com [chemiis.com]

- 10. researchgate.net [researchgate.net]

- 11. jsciences.ut.ac.ir [jsciences.ut.ac.ir]

- 12. researchgate.net [researchgate.net]

coordination chemistry of eriochrome black t with metal ions

An In-depth Technical Guide to the Coordination Chemistry of Eriochrome Black T with Metal Ions

Introduction

Eriochrome Black T (EBT), a member of the azo dye family, is a prominent metallochromic and complexometric indicator with the chemical formula C₂₀H₁₂N₃NaO₇S.[1] Its widespread application in analytical chemistry, particularly for the quantification of metal ions in complexometric titrations, stems from its ability to form distinctly colored complexes with a variety of metal ions.[1][2] The interaction is highly dependent on the pH of the solution, as EBT itself behaves as an acid-base indicator.[3][4] This guide provides a comprehensive overview of the coordination chemistry of EBT with metal ions, focusing on its acid-base properties, complex formation, stability constants, and the experimental protocols used for its study.

Acid-Base Properties of Eriochrome Black T

The functionality of Eriochrome Black T as a metal ion indicator is intrinsically linked to its acid-base properties. The molecule possesses two phenolic hydroxyl groups and a sulfonic acid group. The sulfonic acid proton dissociates completely in aqueous solutions.[5] The remaining two protons from the hydroxyl groups dissociate at different pH values, leading to different colored species. The pKa values are approximately 6.2-6.3 and 11.5-11.55.[5][6]

-

Below pH 5.5-6.3: The fully protonated form (H₂In⁻) dominates, imparting a red color to the solution.[3][7]

-

Between pH 7 and 11: The singly deprotonated form (HIn²⁻) is prevalent, which is blue. This is the optimal pH range for most titrations.[1][7][8]

-

Above pH 11.5: The fully deprotonated form (In³⁻) exists, which is a yellowish-orange color.[7]

The equilibrium between these forms is crucial for its function as an indicator.

Caption: pH-dependent forms and colors of Eriochrome Black T.

Coordination with Metal Ions

EBT acts as a tridentate ligand, coordinating with metal ions through the two oxygen atoms of the phenolic hydroxyl groups and one nitrogen atom of the azo group (-N=N-).[9][10] This chelation results in the formation of a stable metal-EBT complex, which is typically wine-red in color.[2][11] The general reaction at an optimal pH (around 10) is:

Mⁿ⁺ + HIn²⁻ (blue) ⇌ MIn⁽ⁿ⁻²⁾⁻ (wine-red) + H⁺

The stoichiometry of these complexes is commonly 1:1 (metal:EBT).[12][13] However, 1:2 complexes, particularly with transition metals like Ni(II) and Co(III), have also been reported.[10][14] In some non-aqueous media, 2:1 (ligand:metal) complexes with Ca²⁺ have been observed.[15]

Quantitative Data: Stability of Metal-EBT Complexes

The stability of the metal-EBT complex is a critical parameter. It must be stable enough to form quantitatively but less stable than the corresponding metal-EDTA complex for a sharp endpoint in titrations.[8][16] The stability constants (log K) for various metal-EBT complexes are summarized below.

| Metal Ion | Stoichiometry (Metal:Ligand) | Log K | Conditions |

| Ni(II) | 1:1 | 8.17 | pH 6.0, 0.1 M phosphate (B84403) buffer |

| Ni(II) | 1:2 | 11.17 | pH 6.0, 0.1 M phosphate buffer |

| Mg²⁺ | 1:1 | > Ca²⁺ | Acetone and DMSO solutions |

| Ca²⁺ | 1:1 | > Li⁺ | Acetone and DMSO solutions |

| Li⁺ | 1:1 | > K⁺ | Acetone and DMSO solutions |

| K⁺ | 1:1 | > Na⁺ | Acetone and DMSO solutions |

| Co(III) | 1:2 | - | Aqueous solution |

| Heavy Rare Earths | 1:1 | - | - |

Note: Data is compiled from various sources and experimental conditions may differ.[10][13][14][17]

Experimental Protocols

Spectrophotometric Determination of Stoichiometry and Stability

Spectrophotometry is a primary method for studying the formation of colored metal-EBT complexes.[17][18] The significant shift in the absorption maximum upon complexation (the free blue HIn²⁻ form absorbs around 610-630 nm, while the wine-red metal complex absorbs around 510-560 nm) allows for detailed investigation.[18][19][20]

Protocol: Job's Method of Continuous Variation

-

Stock Solutions: Prepare equimolar stock solutions of the metal ion and EBT in a suitable buffer (e.g., pH 10 ammonia (B1221849) buffer).

-

Sample Preparation: Prepare a series of solutions by mixing the metal and EBT stock solutions in varying mole fractions (e.g., 1:9, 2:8, ..., 9:1), keeping the total volume and total molar concentration constant.

-

Spectrophotometric Measurement: After allowing the solutions to equilibrate, measure the absorbance of each solution at the wavelength of maximum absorption (λ_max) for the metal-EBT complex.

-

Data Analysis: Plot the absorbance versus the mole fraction of the ligand (or metal). The mole fraction at which the maximum absorbance occurs indicates the stoichiometry of the complex.

Caption: Workflow for spectrophotometric analysis of EBT-metal complexes.

Complexometric Titration for Metal Ion Quantification

EBT is most famously used as an indicator in complexometric titrations with Ethylenediaminetetraacetic acid (EDTA), a strong chelating agent, to determine water hardness (total Ca²⁺ and Mg²⁺ concentration).[6][11]

Principle: The method relies on a displacement reaction. The metal-EBT complex (wine-red) is less stable than the metal-EDTA complex (colorless). During titration, EDTA sequesters the metal ions. At the endpoint, when all metal ions are complexed by EDTA, the EBT is released back into the solution in its free, blue form.[2][16][21]

M-EBT (Wine-Red) + EDTA → M-EDTA + EBT (Blue)

Protocol: Determination of Water Hardness

-

Sample Preparation: Take a known volume of the water sample (e.g., 50 mL) in a conical flask.[11]

-

pH Adjustment: Add an ammonia buffer solution (approx. 5 mL) to maintain the pH at ~10. This is crucial for the indicator's color change and effective EDTA binding.[11][22]

-

Indicator Addition: Add a few drops of EBT indicator solution. The solution should turn wine-red if Ca²⁺ or Mg²⁺ ions are present.[11]

-

Titration: Titrate the sample with a standardized EDTA solution (e.g., 0.01 M) from a burette. Swirl the flask continuously.[11]

-

Endpoint Detection: The endpoint is reached when the color changes sharply from the last tinge of purple/red to a distinct clear blue.[11]

-

Calculation: Calculate the concentration of metal ions using the volume and molarity of the EDTA solution used.

Caption: Logical flow of a complexometric titration using EBT.

Electrochemical and Computational Methods

-

Electrochemical Studies: Techniques like square-wave voltammetry and cyclic voltammetry can be used to study the electrochemical behavior of metal-EBT complexes. These methods are effective for determining the stoichiometry and stability constants of redox-active metal complexes, such as those with Ni(II).[14] An electrochemical synthesis method for a Zn-EBT complex has also been developed.[23]

-

Computational Chemistry: Modern computational methods are employed to investigate the molecular structure of EBT and its metal complexes. These studies help to calculate UV-visible electronic spectra and analyze the relationship between the molecular structure and the observed colors, providing deeper insight into the color change mechanisms.[24][25]

References

- 1. chemiis.com [chemiis.com]

- 2. homework.study.com [homework.study.com]

- 3. videos.najah.edu [videos.najah.edu]

- 4. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 5. tandfonline.com [tandfonline.com]

- 6. Eriochrome Black T - Wikipedia [en.wikipedia.org]

- 7. analytical chemistry - Why does my EBT indicator not turn pink in EDTA titration? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 8. samdlk.ac.in [samdlk.ac.in]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. gspchem.com [gspchem.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 15. sci.ruh.ac.lk [sci.ruh.ac.lk]

- 16. brainly.com [brainly.com]

- 17. jsciences.ut.ac.ir [jsciences.ut.ac.ir]

- 18. Spectroscopic Determination of Fluoride Using Eriochrome Black T (EBT) as a Spectrophotometric Reagent from Groundwater - PMC [pmc.ncbi.nlm.nih.gov]

- 19. gspchem.com [gspchem.com]

- 20. Spectrophotometric determination of magnesium with eriochrome black T [inis.iaea.org]

- 21. taylorandfrancis.com [taylorandfrancis.com]

- 22. canterbury.ac.nz [canterbury.ac.nz]

- 23. irphouse.com [irphouse.com]

- 24. dxhx.pku.edu.cn [dxhx.pku.edu.cn]

- 25. Revealing the Coloration and Color Change Mechanisms of the Eriochrome Black T Indicator through Computational Chemistry and UV-Visible Absorption Spectroscopy [ccspublishing.org.cn]

Eriochrome Black T: An In-depth Technical Guide on its Azo Dye Nature and Functionality

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of Eriochrome Black T (EBT), focusing on its fundamental nature as an azo dye. It details its chemical properties, its mechanism of action as a complexometric indicator, and standardized experimental protocols for its application.

The Azo Dye Nature of Eriochrome Black T

Eriochrome Black T (EBT) is a hydroxyl-aryl azo dye, a classification defined by its core chemical structure.[1] The defining feature of an azo dye is the presence of an azo functional group (-N=N-), which acts as a chromophore, connecting two or more aromatic rings.[2] In EBT, this azo linkage connects two substituted naphthalene (B1677914) rings. The full IUPAC name for EBT is Sodium 1-[1-Hydroxynaphthylazo]-6-nitro-2-naphthol-4-sulfonate.[3] This structure, featuring the azo group in conjunction with hydroxyl (-OH), sulfonic acid (-SO₃H), and nitro (-NO₂) functional groups, is responsible for its characteristic color and its ability to act as a pH and metal ion indicator.[4]

The extended system of delocalized π-electrons across the naphthalene rings and the azo bridge allows the molecule to absorb light in the visible spectrum, giving it its color. The color of EBT is pH-dependent due to the protonation or deprotonation of its hydroxyl and sulfonic acid groups, which alters the electronic properties of the chromophore.[1][4]

Quantitative Physicochemical Data

The functionality of Eriochrome Black T as an indicator is governed by its acid-base and complex-forming properties. The following tables summarize key quantitative data for EBT.

Table 1: Acid Dissociation Constants (pKa) and pH-Dependent Color

| pKa Value | pH Range | Predominant Form | Observed Color |

| pKa₁ ~3.5 | < 6.3 | H₂In⁻ | Wine-Red |

| pKa₂ = 6.2 | 6.3 - 11.5 | HIn²⁻ | Blue |

| pKa₃ = 11.55 | > 11.5 | In³⁻ | Orange |

| Data sourced from multiple references, including acidity constants and observed pH-dependent colors.[3][5] |

Table 2: Color Changes in the Presence of Metal Ions

| Condition | EBT Form | Observed Color |

| Buffered solution at pH 10, no metal ions present | HIn²⁻ (Free EBT) | Blue |

| Buffered solution at pH 10, with Mg²⁺ or Ca²⁺ ions added | MIn⁻ (Metal-EBT Complex) | Wine-Red |

| After titration with EDTA at pH 10 | HIn²⁻ (Free EBT) | Blue |

| The formation of a metal-EBT complex causes a distinct color shift, which is the basis for its use in complexometric titrations.[2][3][6] |

Experimental Protocol: Determination of Water Hardness

Eriochrome Black T is most commonly used as an indicator in the complexometric titration of water hardness (total Ca²⁺ and Mg²⁺ concentration) with ethylenediaminetetraacetic acid (EDTA).[6]

Objective: To determine the total hardness of a water sample using EDTA titration with EBT as the indicator.

Materials:

-

Hard water sample

-

Standard EDTA solution (0.01 M)

-

Ammonia (B1221849) buffer solution (pH 10)

-

Eriochrome Black T indicator solution (0.5% w/v in ethanol)[5]

-

Burette, 50 mL

-

Pipette, 50 mL

-

Conical flask, 250 mL

-

Distilled water

Procedure:

-

Sample Preparation: Pipette 50 mL of the hard water sample into a 250 mL conical flask.

-

pH Adjustment: Add 1-2 mL of the ammonia buffer solution to the flask to maintain the pH at approximately 10. This is crucial for the proper functioning of both the EDTA and the EBT indicator.[6]

-

Indicator Addition: Add 3-5 drops of the Eriochrome Black T indicator solution to the sample. If hardness ions (Ca²⁺, Mg²⁺) are present, the solution will turn a distinct wine-red color due to the formation of the metal-EBT complex.[6][7]

-

Titration: Fill the burette with the standard 0.01 M EDTA solution. Titrate the water sample with the EDTA solution slowly, swirling the flask continuously. The EDTA will first chelate the free Ca²⁺ ions and then begin to displace the metal ions complexed with the EBT.

-

Endpoint Determination: As the titration nears its endpoint, the solution will show purple swirls. The endpoint is reached when the last traces of red and purple disappear, and the solution turns a clear blue.[6][8] This blue color indicates that all metal ions have been complexed by EDTA, leaving the EBT indicator free in the solution.[2][6]

-

Calculation: Record the volume of EDTA used (V_EDTA). Calculate the total water hardness (in mg/L as CaCO₃) using the appropriate formula.

Visualization of EBT's Indicating Mechanism

The following diagrams illustrate the logical workflow of EBT in a complexometric titration.

Caption: Logical workflow of EBT as an indicator in EDTA titration.

Caption: Signaling pathway of EBT's color change during titration.

References

Spectroscopic Properties of Eriochrome Black T Solutions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eriochrome Black T (EBT) is an azo dye widely utilized as a metallochromic indicator in complexometric titrations, particularly for the determination of water hardness.[1][2] Its utility stems from its ability to form distinctly colored complexes with a variety of metal ions, a property that is intricately linked to the pH of the solution.[1][3] Understanding the spectroscopic properties of EBT is crucial for its effective application in analytical chemistry and for the development of new analytical methods. This guide provides a comprehensive overview of the UV-Visible and fluorescence spectroscopic characteristics of EBT solutions, detailed experimental protocols, and visualizations of the underlying chemical processes.

Spectroscopic Properties of Eriochrome Black T

The color of Eriochrome Black T solutions is highly dependent on the pH, a phenomenon attributable to the protonation state of the molecule. EBT is a triprotic acid, and its different protonated forms exhibit distinct absorption spectra in the visible range.

pH-Dependent UV-Visible Absorption

The visual color changes of EBT solutions with varying pH are a direct consequence of shifts in its maximum absorption wavelength (λmax). In acidic solutions (pH < 6.3), EBT exists predominantly in its H₂In⁻ form, imparting a wine-red color. As the pH increases to the range of 6.3 to 11.6, the HIn²⁻ species becomes dominant, resulting in a blue solution.[3] At pH values above 11.6, the solution turns orange due to the formation of the In³⁻ species.[3]

| pH Range | Dominant EBT Species | Observed Color |

| < 6.3 | H₂In⁻ | Wine Red |

| 6.3 - 11.6 | HIn²⁻ | Blue |

| > 11.6 | In³⁻ | Orange |

Table 1: pH-dependent color changes of Eriochrome Black T solutions.[3]

The UV-Visible absorption maxima (λmax) of EBT solutions at different pH values are summarized below.

| pH | λmax (nm) | Reference |

| 2.0 | Not Specified | [4] |

| 3.0 | Not Specified | [4] |

| 8.0 | 600 | [5] |

| Acidic Medium | 485 (for a reaction product) | [5] |

| Not Specified | 532 | |

| Not Specified | 566 |

Table 2: Reported UV-Visible absorption maxima (λmax) of Eriochrome Black T solutions under various conditions.

Metal-Complexation and its Effect on UV-Visible Spectra

Eriochrome Black T forms stable complexes with a wide range of metal ions. This complexation is accompanied by a significant color change, which is the basis for its use as a metal indicator. The formation of these metal-EBT complexes is also pH-dependent.

The complexation of EBT with metal ions typically results in a bathochromic shift (a shift to longer wavelengths) of the absorption maximum compared to the free dye at the same pH. For instance, the formation of metal-EBT complexes often leads to a red-colored solution.

| Metal Ion | pH for Complex Formation | Molar Ratio (Metal:EBT) at pH 10 |

| Cu²⁺, Co²⁺, Ni²⁺ | Any pH | 1:4 (Cu, Co), 1:2 (Ni) |

| Zn²⁺, Cd²⁺, Mg²⁺ | Alkaline range | 1:2 (Zn, Cd), 1:1 (Mg) |

| Ba²⁺, Sr²⁺ | No complex formed | - |

| Cr³⁺ | Acidic range (product unclarified) | - |

Table 3: Complex formation of Eriochrome Black T with various metal ions.

Experimental Protocols

Preparation of Eriochrome Black T Stock Solution for Spectroscopic Analysis

A standard stock solution of Eriochrome Black T can be prepared as follows:

-

Weighing: Accurately weigh 0.5 grams of Eriochrome Black T powder.[3]

-

Initial Dissolution: Transfer the powder to a beaker and add a small amount of ethanol (B145695) to dissolve the powder with the aid of a stirring rod.[3]

-

Dilution: Quantitatively transfer the dissolved EBT to a 100 mL volumetric flask and dilute to the mark with ethanol, ensuring the solution is thoroughly mixed.[3] For some applications, a 30% ethanol-water mixture can be used as the solvent.[5]

-

Storage: Store the solution in a well-stoppered bottle, protected from light. The solution is stable for several weeks.[3]

For specific analyses, further dilutions can be made from this stock solution using the appropriate solvent. For instance, a 1.0 × 10⁻³ M EBT solution can be prepared from its solid form.

UV-Visible Spectroscopic Measurement of EBT Solutions

-

Instrument: A double-beam UV-Visible spectrophotometer is recommended for accurate measurements.

-

Cuvettes: Use 1 cm path length quartz cuvettes.

-

Wavelength Scan: Record the absorption spectrum of the EBT solution over a wavelength range of at least 400-700 nm to capture the main absorption bands in the visible region.

-

Blank Correction: Use the solvent in which the EBT is dissolved as the blank reference.

-

pH Adjustment: To study the effect of pH, use appropriate buffer solutions to adjust the pH of the EBT solution. Allow the solution to equilibrate before measurement.

-

Metal Complexation Studies: To investigate the effect of metal ions, add a known concentration of the metal ion solution to the EBT solution at a specific pH. Record the spectrum after the complexation reaction has reached equilibrium.

Visualizations

Caption: pH-dependent equilibrium of Eriochrome Black T.

Caption: Complexation of Eriochrome Black T with a metal ion.

References

Methodological & Application

Application Notes and Protocols for Water Hardness Determination Using Eriochrome Black T

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the determination of total water hardness using complexometric titration with Eriochrome Black T (EBT) as an indicator. This method is a standard analytical procedure for quantifying the concentration of divalent cations, primarily calcium (Ca²⁺) and magnesium (Mg²⁺), in a water sample.

Principle of the Method

Water hardness is determined by titrating the water sample with a standard solution of ethylenediaminetetraacetic acid (EDTA) at a pH of 10.[1][2][3] EDTA is a hexadentate ligand that forms stable, colorless complexes with Ca²⁺ and Mg²⁺ ions in a 1:1 molar ratio.[4][5]

Eriochrome Black T is a complexometric indicator that, in its deprotonated form at pH 10, is blue.[6][7] When added to the water sample containing Ca²⁺ and Mg²⁺ ions, it forms a less stable, wine-red complex with these ions.[6][8][9]

During the titration, the stronger chelating agent, EDTA, is added. EDTA first complexes with any free Ca²⁺ and Mg²⁺ ions. Once all the free metal ions are bound, the EDTA then displaces the EBT from the metal-EBT complex.[10] This releases the free EBT indicator into the solution, causing a sharp color change from wine-red to a distinct blue at the endpoint of the titration.[1][11][12] The volume of EDTA used to reach this endpoint is directly proportional to the total concentration of hardness-causing ions in the water sample.

Experimental Protocols

2.1. Reagents and Materials

-

Standard EDTA Solution (0.01 M): Prepare by dissolving 3.723 g of disodium (B8443419) ethylenediaminetetraacetate (B1237979) dihydrate in distilled or deionized water and diluting to 1000 mL. Standardize against a primary standard calcium carbonate solution.

-

Ammonia (B1221849) Buffer Solution (pH 10): Dissolve 67.5 g of ammonium (B1175870) chloride in 570 mL of concentrated ammonium hydroxide (B78521) and dilute to 1000 mL with distilled water.

-

Eriochrome Black T Indicator Solution: Dissolve 0.5 g of Eriochrome Black T in 100 mL of triethanolamine (B1662121) or a suitable alcohol. The indicator solution is not stable for long periods and should be prepared fresh monthly.[13]

-

Water Sample

-

Burette (50 mL)

-

Pipette (50 mL)

-

Conical Flask (250 mL)

-

Distilled or Deionized Water

2.2. Titration Procedure

-

Sample Preparation: Pipette 50.0 mL of the water sample into a 250 mL conical flask.[1]

-

pH Adjustment: Add 1-2 mL of the ammonia buffer solution to the water sample in the conical flask to adjust the pH to approximately 10.[1]

-

Indicator Addition: Add 2-3 drops of the Eriochrome Black T indicator solution to the flask. The solution should turn a wine-red color, indicating the presence of Ca²⁺ and Mg²⁺ ions complexed with the indicator.[1][6]

-

Titration: Fill the burette with the standard 0.01 M EDTA solution and record the initial volume. Titrate the water sample with the EDTA solution under constant swirling.

-

Endpoint Determination: As the EDTA is added, the solution will begin to show purple swirls. The endpoint is reached when the color of the solution sharply changes from wine-red to a distinct blue.[1][11][14] Record the final volume of EDTA used.

-

Replicate Analysis: Repeat the titration at least two more times with fresh samples to ensure concordant results.

Data Presentation

The quantitative data from the titration can be summarized as follows:

| Parameter | Value |

| Volume of Water Sample (V_sample) | 50.0 mL |

| Molarity of EDTA Solution (M_EDTA) | 0.01 M |

| Initial Burette Reading | e.g., 0.00 mL |

| Final Burette Reading (Trial 1) | e.g., 15.2 mL |

| Final Burette Reading (Trial 2) | e.g., 15.1 mL |

| Final Burette Reading (Trial 3) | e.g., 15.3 mL |

| Average Volume of EDTA Used (V_EDTA) | e.g., 15.2 mL |

3.1. Calculation of Water Hardness

The total hardness of the water sample is calculated in terms of milligrams of calcium carbonate (CaCO₃) per liter (mg/L), which is equivalent to parts per million (ppm).

The calculation formula is as follows:

Hardness (mg/L as CaCO₃) = (V_EDTA × M_EDTA × 100.09) / V_sample

Where:

-

V_EDTA is the volume of EDTA solution used in milliliters.

-

M_EDTA is the molarity of the EDTA solution.

-

100.09 is the molar mass of CaCO₃ in g/mol .

-

V_sample is the volume of the water sample in liters.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the water hardness determination protocol.

References

- 1. gspchem.com [gspchem.com]

- 2. cdn.hach.com [cdn.hach.com]

- 3. scribd.com [scribd.com]

- 4. www1.lasalle.edu [www1.lasalle.edu]

- 5. medium.com [medium.com]

- 6. To Determine total hardness of Water sample in terms of Caco3 by EDTA Titration method using Eriochrome black T indicator – Chemical Practical – Go Practicals [gopracticals.com]

- 7. Eriochrome Black T - Wikipedia [en.wikipedia.org]

- 8. westlab.com [westlab.com]

- 9. cd1.edb.hkedcity.net [cd1.edb.hkedcity.net]

- 10. egyankosh.ac.in [egyankosh.ac.in]

- 11. NEMI Method Summary - 130.2 [nemi.gov]

- 12. quora.com [quora.com]

- 13. chem.uci.edu [chem.uci.edu]

- 14. nemi.gov [nemi.gov]

Application Notes and Protocols: Determination of Metal Ion Concentration by EDTA Titration Using Eriochrome Black T Indicator

Audience: Researchers, scientists, and drug development professionals.

Introduction: Complexometric titration with Ethylenediaminetetraacetic acid (EDTA) is a widely used analytical technique for determining the concentration of metal ions in a solution.[1][2] EDTA, a hexadentate ligand, forms stable, colorless, 1:1 complexes with most metal cations.[3][4] This application note provides a detailed protocol for the determination of divalent metal ions, such as calcium (Ca²⁺) and magnesium (Mg²⁺), often quantified as "water hardness," using EDTA as the titrant and Eriochrome Black T (EBT) as the metal ion indicator.[1][2]

The principle of this titration relies on the differential stability of the metal-indicator complex and the metal-EDTA complex.[2][5] Initially, the EBT indicator forms a wine-red complex with the metal ions present in the sample at a buffered pH of approximately 10.[1][6] As the stronger chelating agent, EDTA, is titrated into the solution, it progressively displaces the EBT from the metal ions.[1][7] At the endpoint, when all metal ions have been complexed by EDTA, the free indicator reverts to its blue color, signaling the completion of the titration.[1][8]

Reagents and Materials

Reagent Preparation

Proper preparation of reagents is critical for accurate and reproducible results. The following table summarizes the preparation of the necessary solutions.

| Reagent | Preparation Protocol | Storage & Stability |

| 0.01 M EDTA Standard Solution | Dry analytical reagent grade disodium (B8443419) EDTA (Na₂H₂C₁₀H₁₂N₂O₈·2H₂O) at 80°C for 1 hour and cool in a desiccator.[3][9] Accurately weigh approximately 3.72 g of the dried salt and dissolve it in distilled or deionized water in a 1 L volumetric flask.[3][9] The dissolution process can be slow and may require stirring for up to 15 minutes.[9] A small amount of sodium hydroxide (B78521) can be added to aid dissolution if necessary, as a pH of around 8 is ideal.[10] Make up the volume to the mark with distilled water and mix thoroughly. Store in a polyethylene (B3416737) bottle.[3] | The solution is stable for several weeks.[5] It is recommended to standardize the solution periodically, ideally every 15 days.[11] |

| Eriochrome Black T (EBT) Indicator Solution | Dissolve 0.5 g of Eriochrome Black T powder and 4.5 g of hydroxylamine (B1172632) hydrochloride in 100 mL of ethanol (B145695) or methanol.[12][13] Alternatively, a solution can be prepared by dissolving 0.2 g of EBT in 15 mL of triethanolamine (B1662121) and 5 mL of absolute ethanol.[3] | Store in a dropper bottle. The solution is stable for at least 2 months.[5] |

| Ammonia (B1221849) Buffer Solution (pH 10) | Dissolve 17.5 g of ammonium (B1175870) chloride in 142 mL of concentrated ammonia solution and dilute to 250 mL with distilled water.[3] Alternatively, dissolve 5.4 g of ammonium chloride and 35.0 mL of a 10 M ammonia solution in 100 mL of distilled water.[14] This buffer is crucial as the reaction is pH-dependent, and EBT requires a pH between 8 and 10 for a suitable color change.[14] | Store in a tightly stoppered bottle to prevent loss of ammonia. |

| Standard Calcium Carbonate Solution (for EDTA standardization) | Dry analytical grade calcium carbonate (CaCO₃) at 110-180°C for at least 1 hour.[5][15] Accurately weigh about 1.0 g of the dried CaCO₃ and transfer it to a 1 L volumetric flask. Cautiously dissolve it in a minimum amount of dilute HCl (e.g., 3 mL of 10% v/v HCl).[11] Boil for a few minutes to expel CO₂, cool, and dilute to the mark with CO₂-free purified water.[11] | This solution is stable if stored properly. |

Experimental Protocols

Standardization of 0.01 M EDTA Solution

It is imperative to determine the exact molarity of the prepared EDTA solution before using it for sample analysis.

-

Pipette 25.00 mL of the standard calcium carbonate solution into a 250 mL Erlenmeyer flask.

-

Dilute with approximately 50 mL of distilled water.

-

Add 1-2 mL of the pH 10 ammonia buffer solution.

-

Add 3-5 drops of Eriochrome Black T indicator solution. The solution should turn a wine-red color.[1]

-

Titrate with the prepared EDTA solution from a burette with constant swirling.

-

Endpoint: The endpoint is reached when the color changes from wine-red through purple to a distinct blue.[5][6] There should be no traces of red or purple remaining.[5]

-

Repeat the titration at least two more times to obtain concordant results (volumes should agree within 0.1 mL).

-

Calculate the molarity of the EDTA solution using the following formula: Molarity of EDTA = (Molarity of CaCO₃ × Volume of CaCO₃) / Volume of EDTA

Determination of Total Hardness in a Water Sample

This protocol outlines the procedure for quantifying the total concentration of Ca²⁺ and Mg²⁺ ions in a water sample.

-

Pipette a known volume (e.g., 50.00 mL) of the water sample into a 250 mL Erlenmeyer flask.[1][2]

-

Add 1-2 mL of the pH 10 ammonia buffer solution.[1]

-

Add 3-5 drops of Eriochrome Black T indicator.[1] If Ca²⁺ and Mg²⁺ ions are present, the solution will turn wine-red.[1]

-

Titrate with the standardized 0.01 M EDTA solution until the color changes to blue, as described in the standardization procedure.[1][2]

-

Record the volume of EDTA used.

-

Repeat the titration for a total of three trials to ensure precision.

-

Calculate the total hardness of the sample. The result is typically expressed in ppm CaCO₃.

Calculation of Total Hardness:

Total Hardness (ppm CaCO₃) = (V_EDTA × M_EDTA × 100.09 × 1000) / V_sample

Where:

-

V_EDTA = Volume of EDTA solution used (L)

-

M_EDTA = Molarity of the standardized EDTA solution (mol/L)

-

100.09 = Molar mass of CaCO₃ ( g/mol )

-

V_sample = Volume of the water sample used (L)

-

1000 = Conversion factor from g/L to mg/L (ppm)

Data Presentation